molecular formula C16H19O4P B1265594 Butyl diphenyl phosphate CAS No. 2752-95-6

Butyl diphenyl phosphate

Cat. No. B1265594
CAS RN: 2752-95-6
M. Wt: 306.29 g/mol
InChI Key: DIBUFQMCUZYQKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BDPP involves chemical reactions starting from basic phosphorus compounds and incorporating butyl and phenyl groups. An example related to BDPP's synthesis is the study of organotin clusters and polymers derived from bulky monoaryl phosphates, showcasing the diversity in chemical structures and synthesis pathways that can lead to phosphorus-containing compounds with significant industrial relevance (Murugavel, Shanmugan, & Kuppuswamy, 2008).

Molecular Structure Analysis

The molecular structure of BDPP, characterized by the presence of butyl and diphenyl phosphate groups, influences its physical and chemical properties. The arrangement of these groups affects its solubility, thermal stability, and flame-retardant efficiency. For instance, the study of metal-organic hybrid architectures using bridging diphenyl phosphate highlights the importance of molecular structure in determining the properties and applications of phosphorus-containing compounds (Dey, Bhattacharya, Colacio, & Ghoshal, 2013).

Chemical Reactions and Properties

BDPP undergoes various chemical reactions that influence its application as a flame retardant. Its ability to decompose and interact with polymers under high temperatures contributes to its effectiveness. For example, the mechanism of flame retardancy of aryl phosphates like BDPP in polycarbonate blends has been investigated, revealing the intricate balance between chemical reactions in the gas phase and the condensed phase that enhance flame retardancy (Perret, Pawlowski, & Schartel, 2009).

Physical Properties Analysis

The physical properties of BDPP, such as its melting point, boiling point, and solubility in various solvents, are crucial for its processing and application. These properties are determined by its molecular structure and influence how BDPP can be incorporated into materials to impart flame retardancy.

Chemical Properties Analysis

BDPP's chemical properties, including its reactivity, stability, and degradation behavior, are central to understanding its performance as a flame retardant. The biodegradation of tert-butylphenyl diphenyl phosphate, a compound related to BDPP, has been studied, offering insights into the environmental fate and potential degradation pathways of phosphate ester flame retardants (Heitkamp, Freeman, & Cerniglia, 1986).

Scientific Research Applications

Metabolism and Biological Fate

A study by Phillips et al. (2020) explored the in vitro metabolism of isopropylated and tert-butylated triarylphosphate esters (including 4-tert-butylphenyl diphenyl phosphate, a compound structurally similar to butyl diphenyl phosphate) using human liver subcellular fractions. This research provides valuable insights into the biological fate of such compounds in human tissues, which is crucial for identifying appropriate biomarkers of exposure, especially for epidemiological studies (Phillips et al., 2020).

Environmental Exposure and Impact

Research by Fromme et al. (2014) investigated organophosphate flame retardants and plasticizers in German daycare centers. This study measured concentrations of related compounds in indoor air and dust, as well as human biomonitoring in children. It highlighted the widespread environmental presence and potential human exposure to these chemicals, including butyl diphenyl phosphate-related compounds (Fromme et al., 2014).

Exposure Pathways and Human Health

Another study by Phillips et al. (2018) focused on children's residential exposure to organophosphate ester flame retardants and plasticizers, examining pathways of exposure. This study found frequent detection of metabolites of such compounds in human urine samples, indicating widespread exposure and the importance of understanding exposure pathways for health risk assessments (Phillips et al., 2018).

Mechanisms of Flame Retardancy

Pawlowski and Schartel (2007) explored the flame retardancy mechanisms of aryl phosphates, including triphenyl phosphate, in polycarbonate/acrylonitrile–butadiene–styrene blends. This research is relevant to butyl diphenyl phosphate as it shares similar chemical characteristics and applications. The study contributes to understanding the effectiveness and mechanisms of such compounds as flame retardants (Pawlowski & Schartel, 2007).

Biomonitoring and Human Exposure Assessment

Research by Kosarac et al. (2016) developed a method to measure urinary metabolites of organophosphate flame retardants, which can be applied to assess human exposure to butyl diphenyl phosphate. This method is crucial for understanding the extent of human exposure to these chemicals in the population (Kosarac et al., 2016).

Safety And Hazards

BDP should be handled with care to avoid contact with eyes, skin, or clothing, and to prevent ingestion and inhalation7. It can react with oxidizing materials and hydrolyzes under acidic or basic conditions4. It emits toxic fumes when heated to decomposition4.


Future Directions

The future directions for BDP are not explicitly mentioned in the retrieved sources. However, there is a growing interest in understanding the environmental and health impacts of aryl phosphate esters, including BDP8. This includes studying their degradation products and potential biological effects5.


Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.


properties

IUPAC Name

butyl diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19O4P/c1-2-3-14-18-21(17,19-15-10-6-4-7-11-15)20-16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBUFQMCUZYQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062623
Record name Butyl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphoric acid, butyl diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Butyl diphenyl phosphate

CAS RN

2752-95-6
Record name Butyl diphenyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2752-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl diphenyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, butyl diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl diphenyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.544
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Record name BUTYL DIPHENYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A229SJ4C8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
CE Healy, RS Nair, JK Lemen… - Toxicological …, 1991 - academic.oup.com
Dibutyl phenyl phosphate (DBPP) was administered to male and female. Sprague-Dawley rats in their diets in separate subchronic (91-day) and two-generation reproduction studies. …
Number of citations: 4 academic.oup.com
BA Burnside, LL Szafraniec, BL Knier… - The Journal of …, 1988 - ACS Publications
… For the media containing butanol, butyl diphenyl phosphate is observed as a third primary product. Numerous secondary products result from the hydrolysis of butyl diphenyl phosphate. …
Number of citations: 35 pubs.acs.org
Y Dong, S Li, X Su, Y Wang, Y Shen, X Sun - Hydrometallurgy, 2017 - Elsevier
… Structures of the synthesized extractant tert-butyl diphenyl phosphate (TDP), n-octyl diphenyl phosphate (ODP) and 2-ethylhexyl diphenyl phosphate (EDP) are shown in Fig. 2, and the …
Number of citations: 23 www.sciencedirect.com
KS Law, RA Acey, CR Smith, DA Benton… - Biochemical and …, 2007 - Elsevier
… Treatment of the resulting butyl diphenyl phosphate 5 with the sodium ethoxide resulted in … n-Butyl diphenyl phosphate (5). To a dry 3-neck, 250 mL round bottom flask was added 2.32 …
Number of citations: 31 www.sciencedirect.com
IG Hallanger, K Sagerup, A Evenset, KM Kovacs… - Marine Pollution …, 2015 - Elsevier
… phosphate (EHDPP); tris(2-butoxyethyl)phosphate (TBOEP); tritolyl phosphate (TCrP); triisobutyl phosphate (TIBP); tris(2-ethylhexyl)phosphate (TEHP); and butyl diphenyl phosphate (…
Number of citations: 108 www.sciencedirect.com
DR Anderson, CN Eley - Tetrahedron letters, 1989 - Elsevier
… We have found that ten-butyl diphenyl phosphate, which could undergo type-11 reaction only through a six-center abstraction, is not nearly as photoreactive under the conditions of the …
Number of citations: 3 www.sciencedirect.com
Y Butsugan, H Tsukamoto, N Morito, T Bito - Chemistry Letters, 1976 - journal.csj.jp
3-Butenyl or 3-methyl-3-butenyl diphenyl phosphate reacted with phenols or phenyl ethers in the presence of a Lewis acid under mild conditions to give selectively 4-methyl or 4,4-…
Number of citations: 3 www.journal.csj.jp
L Wang, Y Jia, Q Kang, W Song… - Environmental Science & …, 2020 - ACS Publications
There is growing interest in the identification of novel aryl organophosphate triester (OPTE) congeners that may exist in the environment. In this study, we discovered 11 novel aryl …
Number of citations: 29 pubs.acs.org
VV Yanilkin, YG Budnikova, YM Kargin… - Bulletin of the Academy …, 1990 - Springer
… The electrolytic reduction of triphenyl phosphate proceeds with the participation of tetrabutylammonium cations with the formation of butyl diphenyl phosphate in DMF. It was concluded …
Number of citations: 2 link.springer.com
A Dobry, R Keller - The Journal of Physical Chemistry, 1957 - ACS Publications
In a previous note1 we reported that we were unable to duplicate the results of Stillwell and Robinson, 2 who reported that the alloy commonly known as Na4Pb contains two formulas of …
Number of citations: 32 pubs.acs.org

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